5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid
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Overview
Description
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is a heterocyclic compound that features a triazole ring fused with a chlorinated isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid typically involves the reaction of 5-chloroisonicotinic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by neutralization with an acid like acetic acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and metal-organic frameworks
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The triazole ring is known to interact with metal ions, which can be crucial for its activity in metal-organic frameworks .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- 5-Chloro-2-(3-(chloromethyl)-4H-1,2,4-triazol-4-yl)phenyl phenyl ketone
Uniqueness
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is unique due to its specific combination of a chlorinated isonicotinic acid moiety with a triazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H5ClN4O2 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
5-chloro-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-2-10-7(1-5(6)8(14)15)13-3-11-12-4-13/h1-4H,(H,14,15) |
InChI Key |
BXLGLEQPXNJKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N2C=NN=C2)Cl)C(=O)O |
Origin of Product |
United States |
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